

# Spectroscopic data (NMR, HRMS) for 3-Phenylisoxazole-5-carboxylic acid derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carboxylic acid

Cat. No.: B081110

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of **3-Phenylisoxazole-5-carboxylic Acid** Derivatives

This guide provides a comprehensive overview of the spectroscopic data for **3-phenylisoxazole-5-carboxylic acid** and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes detailed tables of NMR and HRMS data, experimental protocols for synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for a range of **3-phenylisoxazole-5-carboxylic acid** derivatives, facilitating comparison and analysis.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives

| Compound                              | Ar-H (ppm)                                                                                            | Isoxazole-H (ppm) | Other Signals (ppm)                                | Solvent           |
|---------------------------------------|-------------------------------------------------------------------------------------------------------|-------------------|----------------------------------------------------|-------------------|
| 3,5-diphenylisoxazole                 | 7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H)                                                                  | 6.84 (s, 1H)      | CDCl <sub>3</sub>                                  |                   |
| 3-phenyl-5-(p-tolyl)isoxazole         | 7.87 (dt, J = 3.9, 2.2 Hz, 2H), 7.73 (d, J = 8.2 Hz, 2H), 7.53–7.39 (m, 3H), 7.28 (d, J = 7.9 Hz, 2H) | 6.77 (s, 1H)      | 2.40 (s, 3H, CH <sub>3</sub> )                     | CDCl <sub>3</sub> |
| 5-(4-chlorophenyl)-3-phenylisoxazole  | 7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H)                                               | 6.81 (s, 1H)      | CDCl <sub>3</sub>                                  |                   |
| 3-(4-chlorophenyl)-5-phenylisoxazole  | 7.85–7.79 (m, 4H), 7.52–7.45 (m, 5H)                                                                  | 6.80 (s, 1H)      | CDCl <sub>3</sub>                                  |                   |
| 3-(4-bromophenyl)-5-phenylisoxazole   | 7.84–7.82 (m, 2H), 7.74 (d, J = 8.5 Hz, 2H), 7.61 (d, J = 8.5 Hz, 2H), 7.51–7.46 (m, 3H)              | 6.80 (s, 1H)      | CDCl <sub>3</sub>                                  |                   |
| Ethyl 3-phenylisoxazole-4-carboxylate | 7.79–7.75 (m, 2H), 7.50–7.45 (m, 3H)                                                                  | 9.01 (s, 1H)      | 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) | CDCl <sub>3</sub> |
| 4-nitro-3-phenylisoxazole             | 7.73–7.65 (m, 2H), 7.58–7.51 (m, 3H)                                                                  | 9.37 (s, 1H)      | CDCl <sub>3</sub>                                  |                   |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives

| Compound                              | Aromatic C (ppm)                                       | Isoxazole C (ppm)   | Other Signals (ppm)                                           | Solvent           |
|---------------------------------------|--------------------------------------------------------|---------------------|---------------------------------------------------------------|-------------------|
| 3,5-diphenylisoxazole                 | 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 | 170.3, 162.9, 97.4  | CDCl <sub>3</sub>                                             |                   |
| 3-phenyl-5-(p-tolyl)isoxazole         | 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6 | 170.5, 162.8, 96.8  | 21.4 (CH <sub>3</sub> )                                       | CDCl <sub>3</sub> |
| 5-(4-chlorophenyl)-3-phenylisoxazole  | 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9 | 169.2, 163.0, 97.8  | CDCl <sub>3</sub>                                             |                   |
| 3-(4-chlorophenyl)-5-phenylisoxazole  | 136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8 | 170.6, 161.9, 97.2  | CDCl <sub>3</sub>                                             |                   |
| 3-(4-bromophenyl)-5-phenylisoxazole   | 132.1, 130.3, 129.0, 128.2, 128.0, 127.2, 125.8, 124.3 | 170.7, 162.0, 97.2  | CDCl <sub>3</sub>                                             |                   |
| Ethyl 3-phenylisoxazole-4-carboxylate | 130.2, 129.5, 128.2, 127.3                             | 164.1, 161.3, 113.1 | 160.9 (C=O), 61.1 (CH <sub>2</sub> ), 14.1 (CH <sub>3</sub> ) | CDCl <sub>3</sub> |
| 4-nitro-3-phenylisoxazole             | 131.3, 129.9, 129.0, 125.6                             | 164.0, 156.6, 134.2 | DMSO-d <sub>6</sub>                                           |                   |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 3-Phenylisoxazole Derivatives

| Compound                                                  | Molecular Formula                                               | Ion                | Calculated m/z | Found m/z |
|-----------------------------------------------------------|-----------------------------------------------------------------|--------------------|----------------|-----------|
| 5-Phenyl-3-(quinolin-2-yl)isoxazole                       | C <sub>18</sub> H <sub>13</sub> N <sub>2</sub> O <sup>+</sup>   | [M+H] <sup>+</sup> | 273.1022       | 273.1027  |
| 3-(8-Bromoquinolin-2-yl)-5-phenylisoxazole                | C <sub>18</sub> H <sub>12</sub> BrN <sub>2</sub> O <sup>+</sup> | [M+H] <sup>+</sup> | 351.0133       | 351.0139  |
| 5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole              | C <sub>18</sub> H <sub>12</sub> BrN <sub>2</sub> O <sup>+</sup> | [M+H] <sup>+</sup> | 351.0133       | 351.0139  |
| Ethyl 3-phenylisoxazole-4-carboxylate                     | C <sub>12</sub> H <sub>11</sub> NO <sub>3</sub>                 | [M+H] <sup>+</sup> | 218.0811       | 218.0810  |
| 1-(3-(4-(trifluoromethyl)phenyl)isoxazol-4-yl)ethan-1-one | C <sub>12</sub> H <sub>8</sub> F <sub>3</sub> NO <sub>2</sub>   | [M+H] <sup>+</sup> | 256.0579       | 256.0565  |

## Experimental Protocols

### General Synthesis of 3-Phenylisoxazole-5-carboxylic Acid Derivatives

A common route for the synthesis of **3-phenylisoxazole-5-carboxylic acid** involves the reaction of a chalcone with hydroxylamine hydrochloride. The resulting isoxazole can then be further modified. For instance, the carboxylic acid can be esterified or converted to an amide.

A general procedure is as follows:

- Chalcone Synthesis: An appropriate aromatic aldehyde is reacted with an aromatic ketone in an aqueous alcoholic solution containing a base (e.g., NaOH or KOH) to form the

corresponding chalcone.

- Isoxazole Ring Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride and a base such as sodium acetate in a suitable solvent like ethanol. This cyclization reaction forms the isoxazole ring.
- Hydrolysis (for carboxylic acid): If the starting materials lead to an ester, hydrolysis under acidic or basic conditions can yield the desired carboxylic acid. For example, ethyl 5-phenyl-3-isoxazolecarboxylate can be hydrolyzed to 5-phenylisoxazole-3-carboxylic acid.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[\[1\]](#) Samples are dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.[\[1\]](#)

High-Resolution Mass Spectrometry (HRMS): HRMS data is generally acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to determine the accurate mass and confirm the elemental composition of the synthesized compounds.[\[1\]](#)

## Biological Activity and Signaling Pathways

Derivatives of **3-phenylisoxazole-5-carboxylic acid** have been investigated for various biological activities, including xanthine oxidase inhibition and antibacterial effects.

## Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[\[2\]](#) Overproduction of uric acid can lead to hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase.[\[3\]](#) The mechanism of inhibition is often a mixed-type, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[\[4\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of Xanthine Oxidase by 3-phenylisoxazole derivatives.

## Antibacterial Activity

Isoxazole derivatives are known to possess antibacterial properties.<sup>[5]</sup> The mechanism of action can vary, but they often target essential bacterial processes. These can include the inhibition of protein synthesis, disruption of metabolic pathways, or interference with cell wall or membrane integrity.<sup>[5]</sup> Bacteriostatic agents typically inhibit bacterial growth by targeting processes like protein synthesis, while bactericidal agents lead to cell death, often by disrupting the cell wall or membrane.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Potential antibacterial mechanisms of isoxazole derivatives.

## Experimental Workflow

The general workflow for the synthesis and characterization of **3-phenylisoxazole-5-carboxylic acid** derivatives is a systematic process from starting materials to final analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, HRMS) for 3-Phenylisoxazole-5-carboxylic acid derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081110#spectroscopic-data-nmr-hrms-for-3-phenylisoxazole-5-carboxylic-acid-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)